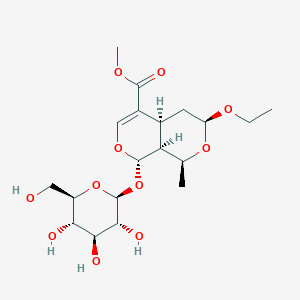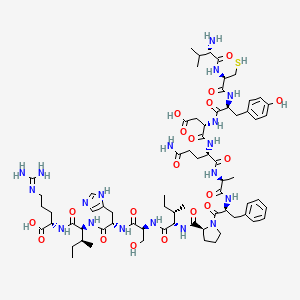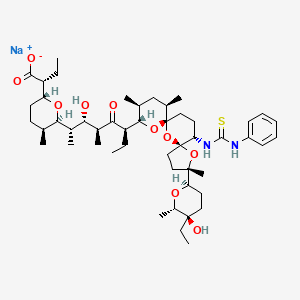
Antitrypanosomal agent 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 12 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 12 typically involves multiple steps, starting from acyclic starting materials. One common route includes the following steps:
Condensation and Ring Closure: The initial step involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure to form intermediate compounds.
Aromatization: The intermediate compounds undergo aromatization to stabilize the structure.
S-Methylation: The next step involves S-methylation to introduce methylsulfonyl groups.
Oxidation: The methylsulfonyl compounds are then oxidized to enhance their reactivity.
Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form guanidines, completing the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Antitrypanosomal agent 12 undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for enhancing the reactivity of intermediate compounds.
Reduction: Used to modify specific functional groups within the compound.
Substitution: Commonly employed to introduce or replace functional groups, enhancing the compound’s efficacy.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially enhanced antitrypanosomal activity .
Scientific Research Applications
Antitrypanosomal agent 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research to understand the biology of Trypanosoma species and their interactions with host organisms.
Medicine: Investigated for its potential as a therapeutic agent to treat trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and treatments for parasitic infections.
Mechanism of Action
The mechanism of action of Antitrypanosomal agent 12 involves targeting specific molecular pathways within the Trypanosoma parasites. The compound interferes with the parasite’s ability to synthesize essential biomolecules, leading to cell death. Key molecular targets include enzymes involved in DNA replication and repair, as well as proteins critical for maintaining cellular structure and function .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: An arsenic-based compound used to treat late-stage trypanosomiasis.
Pentamidine: A diamidine compound effective against early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 12 is unique due to its high selectivity and low toxicity compared to existing treatments. It exhibits potent activity against multiple Trypanosoma species and has a favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
Molecular Formula |
C49H77N2NaO10S |
|---|---|
Molecular Weight |
909.2 g/mol |
IUPAC Name |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-15-(phenylcarbamothioylamino)-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C49H78N2O10S.Na/c1-11-35(44(54)55)37-20-19-28(4)42(58-37)32(8)40(52)31(7)41(53)36(12-2)43-29(5)27-30(6)48(59-43)24-21-38(51-45(62)50-34-17-15-14-16-18-34)49(61-48)26-25-46(10,60-49)39-22-23-47(56,13-3)33(9)57-39;/h14-18,28-33,35-40,42-43,52,56H,11-13,19-27H2,1-10H3,(H,54,55)(H2,50,51,62);/q;+1/p-1/t28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39+,40+,42+,43-,46-,47+,48-,49-;/m0./s1 |
InChI Key |
RNUHZMQZZHHEPZ-XAIBBESXSA-M |
Isomeric SMILES |
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)CC[C@@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)CCC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)NC(=S)NC6=CC=CC=C6)C)C)O)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)


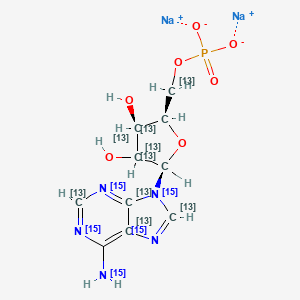
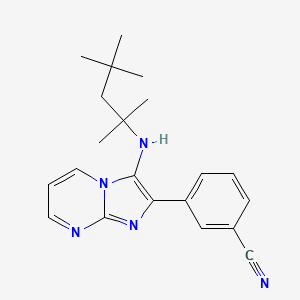

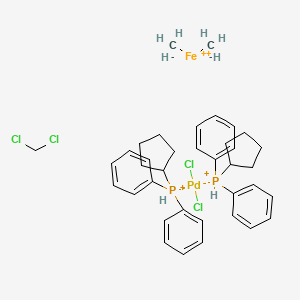
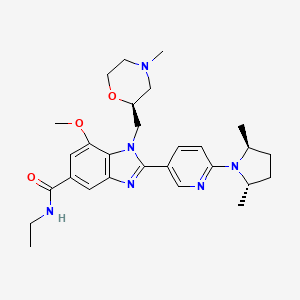
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)

